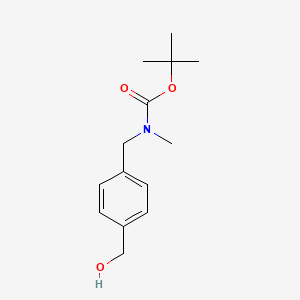

tert-Butyl 4-(hydroxymethyl)benzyl(methyl)carbamate

Description

tert-Butyl 4-(hydroxymethyl)benzyl(methyl)carbamate is a carbamate derivative featuring a hydroxymethyl-substituted benzyl group and a methyl-substituted carbamate moiety. This compound is structurally significant in medicinal chemistry, particularly as a synthetic intermediate for bioactive molecules.

Properties

IUPAC Name |

tert-butyl N-[[4-(hydroxymethyl)phenyl]methyl]-N-methylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15(4)9-11-5-7-12(10-16)8-6-11/h5-8,16H,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZMVAYDGKFONJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80729186 | |

| Record name | tert-Butyl {[4-(hydroxymethyl)phenyl]methyl}methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774238-90-3 | |

| Record name | tert-Butyl {[4-(hydroxymethyl)phenyl]methyl}methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(hydroxymethyl)benzyl(methyl)carbamate typically involves the reaction of 4-(hydroxymethyl)benzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired carbamate product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(hydroxymethyl)benzyl(methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: 4-(Carboxymethyl)benzyl(methyl)carbamate.

Reduction: 4-(Hydroxymethyl)benzylamine.

Substitution: Various substituted benzyl carbamates depending on the electrophile used.

Scientific Research Applications

tert-Butyl 4-(hydroxymethyl)benzyl(methyl)carbamate, a carbamate derivative with the chemical formula and a molecular weight of 251.32 g/mol, has potential applications in pharmaceuticals and other chemical applications. The compound combines aliphatic and aromatic chemistry elements, making it structurally complex. The hydroxymethyl group’s presence allows for additional functionalization, making it a candidate for various chemical applications.

Potential in Pharmaceuticals

This compound may interact with enzymes involved in metabolic pathways, suggesting it could be a therapeutic agent. Further research is needed to understand its mechanism of action and therapeutic potential at the molecular level.

Use in Synthesis

The compound is used as a synthetic intermediate in the preparation of lacosamide .

Protein Biology

It is used in protein purification and Western blotting .

As a Protecting Group

tert-butyl carbamate derivatives can be used as protecting groups in chemical synthesis .

Reactivity

The carbamate functional group primarily influences the reactivity of this compound. Hydrolysis can occur in the presence of strong acids or bases, resulting in the formation of corresponding amines and alcohols. The hydroxymethyl group can also undergo oxidation reactions to produce aldehydes or carboxylic acids. Nucleophilic substitution reactions may also occur due to the electrophilic nature of the carbamate carbon.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(hydroxymethyl)benzyl(methyl)carbamate involves the hydrolysis of the carbamate group to release the corresponding amine and carbon dioxide. This reaction is catalyzed by enzymes such as carbamate hydrolases, which facilitate the cleavage of the carbamate bond. The released amine can then participate in various biochemical pathways, exerting its effects on molecular targets .

Comparison with Similar Compounds

Structural Features

Key Observations :

Key Observations :

Physical and Chemical Properties

Key Observations :

- Methyl substitution on the carbamate (target compound) may reduce polarity relative to amino-substituted analogues ().

Key Observations :

- Chlorophenethyl derivatives () show low toxicity, suggesting carbamates with non-reactive substituents (e.g., hydroxymethyl) may share similar safety profiles.

Biological Activity

tert-Butyl 4-(hydroxymethyl)benzyl(methyl)carbamate is a carbamate derivative notable for its structural complexity, combining aliphatic and aromatic elements. This compound has garnered interest in various fields, particularly in biological research due to its potential interactions with enzymes and proteins, which may lead to therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C14H21NO3, with a molecular weight of 251.32 g/mol. The presence of a tert-butyl group , a hydroxymethyl substituent , and a methyl carbamate moiety contributes to its unique reactivity and potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C14H21NO3 |

| Molecular Weight | 251.32 g/mol |

| LogP | 1.7 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyiminomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, modifying their activity and potentially affecting various biochemical pathways and cellular processes. This interaction suggests that the compound may serve as a biochemical probe in enzyme studies or as a lead compound for drug development targeting specific receptors or enzymes.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

- Enzyme Interaction : Initial studies suggest that it interacts with enzymes involved in metabolic pathways, indicating potential as a therapeutic agent.

- Antidepressant Properties : Similar compounds have shown promise in modulating neurotransmitter systems, which may extend to this compound as well.

- Analgesic Effects : Some analogs have demonstrated analgesic properties, suggesting that this compound could also have pain-relieving effects.

Case Studies and Research Findings

- Enzyme Inhibition Studies : Research has demonstrated that carbamate derivatives can inhibit specific enzymes, leading to altered metabolic processes. For instance, studies on related compounds have shown that modifications in the structure can significantly enhance enzyme inhibition efficacy.

- Therapeutic Applications : The potential for drug development targeting conditions such as depression or pain management has been explored through structure-activity relationship (SAR) studies. These studies indicate that slight modifications in the chemical structure can lead to significant changes in biological activity.

- Binding Affinity Studies : Interaction studies have focused on the binding affinity of this compound to various biological targets, revealing promising results that warrant further investigation into its pharmacokinetics and pharmacodynamics .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| tert-Butyl N-[4-(aminomethyl)phenyl]carbamate | Aminomethyl group | Enhanced interaction with neurotransmitter systems |

| tert-Butyl 4-(hydroxymethyl)phenylcarbamate | Hydroxymethyl substituent | Potential for diverse applications |

| Benzyl Carbamate | Benzene ring with carbamate | Simpler structure; lacks additional functional groups |

Q & A

Basic: What analytical techniques are recommended for confirming the structural integrity of tert-Butyl 4-(hydroxymethyl)benzyl(methyl)carbamate?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify the presence of key functional groups (e.g., tert-butyl, carbamate, hydroxymethyl). Compare chemical shifts with analogous compounds (e.g., shifts for tert-butyl groups typically appear at ~1.3–1.5 ppm in -NMR) .

- X-ray Crystallography: For unambiguous confirmation, grow single crystals and solve the structure using programs like SHELXL . For example, a monoclinic crystal system (space group P2/c) with unit cell parameters a = 12.289 Å, b = 14.185 Å, c = 10.980 Å, and β = 98.21° was reported for a structurally similar tert-butyl carbamate derivative .

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the molecular formula (e.g., m/z 265.178 for CHNO) .

Basic: What are the critical storage and handling considerations for this compound based on its stability profile?

Methodological Answer:

- Storage Conditions: Store in airtight containers at room temperature (20–25°C) in a dry, ventilated area. Avoid exposure to strong acids/bases or oxidizing agents, as carbamates may hydrolyze under acidic/basic conditions .

- Handling Precautions: Use PPE (gloves, goggles, lab coat) and work in a fume hood. If the compound is hygroscopic, employ inert-atmosphere techniques (e.g., Schlenk line) to prevent moisture absorption .

- Decomposition Risks: Monitor for discoloration or gas evolution, which may indicate degradation. If decomposition occurs, isolate the compound via flash chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced: How can hydrogen bonding interactions observed in the crystal structure inform the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Crystal Packing Analysis: Use X-ray data to identify hydrogen bonds (e.g., N–H···O interactions between carbamate groups and hydroxyl moieties). For example, planar networks stabilized by intermolecular hydrogen bonds were observed in tert-butyl carbamate derivatives .

- Structure-Activity Relationship (SAR): Modify substituents to mimic these interactions. Introduce electron-withdrawing groups (e.g., -NO) to strengthen hydrogen bonding in target receptors. Computational tools (e.g., molecular docking) can predict binding affinities .

- Synthetic Example: Replace the hydroxymethyl group with a fluorinated analog to enhance metabolic stability while retaining hydrogen-bonding capacity .

Advanced: What strategies are effective in controlling diastereoselectivity during the functionalization of tert-butyl carbamate derivatives?

Methodological Answer:

- Chiral Auxiliaries: Use enantiopure tert-butyl carbamates as templates. For example, (R)-tert-butyl carbamates have been employed in iodolactamization reactions to achieve >95% enantiomeric excess .

- Catalytic Asymmetric Synthesis: Employ transition-metal catalysts (e.g., Pd or Ru complexes) for C–H activation or cross-coupling reactions. Optimize solvent polarity (e.g., DMF vs. THF) to favor specific transition states .

- Kinetic Resolution: Separate diastereomers via dynamic kinetic resolution using immobilized enzymes (e.g., lipases) .

Basic: What purification methods are most effective for isolating tert-butyl carbamates from reaction mixtures?

Methodological Answer:

- Column Chromatography: Use silica gel with a hexane/ethyl acetate gradient (e.g., 3:1 to 1:2). Monitor fractions by TLC (R ~0.3–0.5 for tert-butyl carbamates) .

- Recrystallization: Dissolve the crude product in minimal hot ethanol and cool to 4°C. For derivatives with low solubility, use mixed solvents (e.g., dichloromethane/hexane) .

- HPLC: For high-purity requirements (>99%), employ reverse-phase C18 columns with an acetonitrile/water mobile phase .

Advanced: How can researchers resolve discrepancies between computational predictions and experimental crystallographic data for this compound?

Methodological Answer:

- Refinement Protocols: Use SHELXL to iteratively refine X-ray data, adjusting thermal parameters and occupancy factors. Compare computed (e.g., DFT-optimized) and experimental bond lengths/angles to identify outliers .

- Density Functional Theory (DFT): Perform geometry optimization at the B3LYP/6-31G(d) level. If discrepancies persist (e.g., in torsion angles), consider solvent effects or crystal-packing forces in the model .

- Validation Tools: Cross-check with the Cambridge Structural Database (CSD) to identify common packing motifs for tert-butyl carbamates .

Advanced: What computational tools are recommended for predicting the reactivity of tert-butyl carbamates in novel synthetic pathways?

Methodological Answer:

- Retrosynthetic Analysis: Use programs like Pistachio or Reaxys to identify feasible routes. For example, tert-butyl carbamates are often synthesized via carbamate coupling (e.g., CDI-mediated reactions) .

- Molecular Dynamics (MD): Simulate reaction trajectories under varying conditions (e.g., solvent, temperature) to predict regioselectivity in nucleophilic substitutions .

- Reactivity Descriptors: Calculate Fukui indices to identify electrophilic/nucleophilic sites. For tert-butyl carbamates, the carbamate oxygen is typically nucleophilic .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.